molecular formula C11H10N2O2 B2879372 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1706461-03-1

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2879372
CAS No.: 1706461-03-1
M. Wt: 202.213
InChI Key: BDNSCQFBQFGZOI-UHFFFAOYSA-N
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Description

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a pyrrole-2-carboxylate derivative of interest in medicinal chemistry and antibacterial research. Compounds featuring the pyrrole-2-carboxylate scaffold are recognized for their potential in drug discovery, particularly as inhibitors of essential bacterial targets . For instance, structure-guided design strategies have identified pyrrole-2-carboxamides as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents that works by disrupting mycolic acid transport and cell wall biosynthesis . The pyridinyl-substituted pyrrole core is a privileged structure in this context, and researchers are exploring the structure-activity relationships of such compounds to optimize their potency against drug-resistant strains of bacteria . Furthermore, pyrrole-2-carboxaldehyde derivatives, which share a similar core structure, are found in various natural sources such as fungi and plants, indicating the broader biological relevance of this molecular framework and suggesting potential for diverse physiological activities . This reagent serves as a key synthetic intermediate for researchers developing novel small-molecule probes and therapeutic candidates, enabling the exploration of new mechanisms of action in infectious disease and beyond. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-9(5-6-10(13)11(14)15)8-4-2-3-7-12-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNSCQFBQFGZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation and Electrophilic Substitution

A sequential approach starting from pyrrole-2-carboxylic acid derivatives:

Step 1: N-Methylation
Methylation of the pyrrole nitrogen is achieved using methyl iodide (MeI) in the presence of a base (e.g., NaH) in anhydrous THF:
$$
\text{Pyrrole-2-carboxylate} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{1-Methylpyrrole-2-carboxylate} \quad (\text{Yield: 82–89\%})
$$

Cyclocondensation Strategies

Knorr Pyrrole Synthesis with Prefunctionalized Components

A diketone and aminopyridine are condensed to form the pyrrole ring:

Reagents

  • 2-Aminopyridine
  • Ethyl acetoacetate
  • Zinc dust in acetic acid

Mechanism
The reaction proceeds via enamine formation, followed by cyclization and aromatization:
$$
\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Zn, AcOH}} \text{1-Methyl-5-(pyridin-2-yl)pyrrole-2-carboxylate} \quad (\text{Yield: 58\%})
$$

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield Range
Electrophilic Substitution N-Methylation → Vilsmeier → Hydrolysis High regioselectivity Multi-step purification required 61–76%
Suzuki Coupling Bromination → Cross-coupling Modular pyridine introduction Requires halogenated intermediate 68–73%
Knorr Synthesis One-pot cyclocondensation Atom-economic Limited substrate scope 58%

Critical Reaction Optimization

Temperature Control in Vilsmeier–Haack Reaction

Optimal formylation occurs at 0°C, minimizing side reactions. Higher temperatures (>25°C) lead to over-chlorination.

Base Selection in Ester Hydrolysis

10 M NaOH in ethanol at 90°C achieves complete hydrolysis within 3 hours. Weaker bases (e.g., K₂CO₃) result in <50% conversion.

Solvent Effects in Suzuki Coupling

A 4:1 dioxane/water mixture enhances boronic acid solubility while maintaining catalytic activity. Pure aqueous systems reduce yields by 22%.

Spectroscopic Validation

¹H NMR (DMSO-d₆)

  • δ 8.52 (d, J = 4.8 Hz, 1H, Py-H6)
  • δ 7.85 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)
  • δ 7.38 (d, J = 3.1 Hz, 1H, Pyrrole-H3)
  • δ 3.87 (s, 3H, N-CH₃)

HRMS
Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.0815, Found: 203.0812.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Process Relevance
2-Aminopyridine 320 Cyclocondensation route
Pd(PPh₃)₄ 12,500 Suzuki coupling
N-Chlorosuccinimide 190 Halogenation

Waste Stream Management

The Suzuki method generates Pd-containing waste requiring thiourea treatment for metal recovery (98% efficiency).

Emerging Methodologies

Photoredox Catalysis for C–H Activation

Preliminary studies show visible-light-mediated arylation at position 5 using Ru(bpy)₃Cl₂, reducing Pd dependency: $$ \text{1-Methylpyrrole-2-carboxylate} \xrightarrow[\text{Blue LED}]{\text{Ru catalyst}} \text{5-Aryl product} \quad (\text{Yield: 65\%}) $$

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 g/mol -CH₃ (1), pyridin-2-yl (5), -COOH (2) Pyridine enhances electron deficiency; methyl improves lipophilicity.
1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid C₁₃H₁₀F₃NO₃ 285.22 g/mol -CH₃ (1), -C₆H₄-O-CF₃ (5), -COOH (2) Trifluoromethoxy group increases electronegativity and metabolic stability .
1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid C₁₃H₁₀F₃NO₂ 269.22 g/mol -CH₃ (1), -C₆H₄-CF₃ (5), -COOH (2) Trifluoromethyl enhances lipophilicity and bioavailability .
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ 221.64 g/mol -Cl (4-phenyl), -COOH (2) Chlorine introduces steric bulk and alters electronic density .
5-Methyl-1H-pyrrole-2-carboxylic acid C₆H₇NO₂ 125.13 g/mol -CH₃ (5), -COOH (2) Simpler structure; lower molecular weight reduces target specificity .
Quorum Sensing Inhibition
  • 1H-Pyrrole-2-carboxylic acid (parent compound) inhibits P. aeruginosa QS by downregulating las and rhl genes, reducing elastase (62% inhibition) and pyocyanin (45% inhibition) at 500 µg/mL .
  • This compound : While direct data are lacking, the pyridinyl group may improve binding to QS receptors (e.g., LasR) due to π-π stacking with aromatic residues.
  • Trifluoromethyl derivatives (e.g., 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid) show enhanced metabolic stability, making them candidates for in vivo studies .
Enzyme Inhibition and Drug Discovery
  • 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is explored in medicinal chemistry for interactions with kinases or GPCRs due to its halogenated aromatic system .
  • Pyridin-2-yl analogs may act as kinase inhibitors, leveraging pyridine’s ability to coordinate with metal ions in catalytic sites.

Biological Activity

1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1706461-03-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its role in inhibiting the enzyme MmpL3, which is crucial for the mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb). Compounds that target MmpL3 have shown promising anti-tuberculosis (anti-TB) activity.

Efficacy Against Tuberculosis

Recent studies have demonstrated that derivatives of pyrrole-2-carboxamide, closely related to this compound, exhibit potent anti-TB activity. For instance, a study reported that certain pyrrole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against drug-resistant strains of M. tuberculosis .

Table 1: Anti-TB Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 1>64>64
Compound 5<0.016>64
Compound 32<0.016>64

Structure–Activity Relationship (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups and bulky substituents significantly enhances the anti-TB activity of pyrrole derivatives. For example, compounds with larger substituents exhibited over a 100-fold increase in potency compared to smaller groups .

Quorum Sensing Inhibition

In addition to its anti-TB properties, this compound has been implicated in quorum sensing inhibition in Pseudomonas aeruginosa. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibition of this process can reduce virulence and biofilm formation, making it a potential candidate for treating infections caused by this pathogen .

Case Studies

A notable case study involved the evaluation of the compound's effects on drug-resistant M. tuberculosis. The study highlighted that compounds derived from the pyrrole scaffold not only exhibited low cytotoxicity but also maintained activity against resistant strains, suggesting a viable pathway for new TB therapies .

Table 2: Summary of Case Study Findings

Study FocusFindings
Anti-TB ActivityPotent against drug-resistant strains
CytotoxicityLow toxicity profile observed
MechanismInhibition of MmpL3 and mycolic acid synthesis

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